1,3,5-Trisilacyclohexane, 1-methyl-
Description
Contextualization within Organosilicon Chemistry and Cyclic Silanes
1,3,5-Trisilacyclohexane (B3121665), 1-methyl- is a heterocyclic organosilicon compound featuring a six-membered ring composed of alternating silicon and carbon atoms. This structure places it within the broader class of cyclic silanes, which are fundamental to organosilicon chemistry. Organosilicon compounds are characterized by carbon-silicon bonds and exhibit unique chemical and physical properties due to the differences in electronegativity and atomic size between silicon and carbon. soci.org Silicon's ability to form stable, covalent bonds with carbon, hydrogen, and various heteroatoms, combined with its capacity for hypervalency, allows for a diverse range of molecular architectures, including cyclic and polymeric structures. soci.orglkouniv.ac.in
The study of cyclic silanes, such as 1,3,5-trisilacyclohexane and its derivatives, is a significant subfield of organosilicon chemistry. acs.orgacs.org These compounds serve as important models for understanding the conformational behavior of non-carbon six-membered rings and as precursors to advanced materials. The synthesis of cyclic silanes can be achieved through methods like Wurtz-type coupling reactions of chlorosilanes or by using difunctional Grignard reagents. lkouniv.ac.inacs.org The reactivity and stability of these rings are influenced by the substituents on the silicon atoms.
Research Significance of 1,3,5-Trisilacyclohexane Skeletons in Materials Science and Organic Synthesis
The 1,3,5-trisilacyclohexane skeleton is of considerable interest in materials science and organic synthesis due to its unique structural and reactive properties. This framework serves as a versatile building block for the creation of complex molecular architectures. In materials science, these skeletons are utilized as precursors for poly-Lewis acids (PLAs), which are molecules with multiple Lewis-acidic centers. d-nb.info By functionalizing the silicon atoms of the trisilacyclohexane ring with Lewis-acidic groups, researchers can create hexadentate PLAs capable of binding neutral or anionic Lewis bases. d-nb.info These materials have potential applications in host-guest chemistry and catalysis. d-nb.info
Furthermore, the 1,3,5-trisilacyclohexane core has been employed in the synthesis of dendrimers. researchgate.net For instance, hexavinyl-1,3,5-trisilacyclohexane can be synthesized and subsequently hydrosilylated to produce first-generation dendrimers with a high density of reactive functional groups on their surface. researchgate.net The thermal stability and unique electronic properties imparted by the silicon atoms make these materials promising for various applications. In organic synthesis, the defined stereochemistry and reactivity of substituted 1,3,5-trisilacyclohexanes allow for their use as scaffolds to control the spatial arrangement of functional groups.
Academic Relevance and Specific Focus of 1-Methyl-1,3,5-Trisilacyclohexane Studies
The academic relevance of 1-methyl-1,3,5-trisilacyclohexane lies in its utility as a model compound for fundamental studies of structure and conformational analysis in heterocyclic systems. chemrxiv.orgresearchgate.net Detailed research has been conducted on its synthesis and conformational properties using a combination of experimental techniques and theoretical calculations. chemrxiv.orgresearchgate.netchemrxiv.org
The synthesis of 1-methyl-1,3,5-trisilacyclohexane is carried out under inert conditions to prevent reactions with oxygen and moisture, employing standard Schlenk techniques. chemrxiv.org A key focus of academic inquiry has been the conformational isomerism of the methyl group, which can occupy either an axial or an equatorial position on the chair-like ring structure. chemrxiv.orgresearchgate.net
Quantum chemical (QC) calculations and gas electron diffraction (GED) experiments have been employed to determine the relative stabilities and populations of these conformers. chemrxiv.orgresearchgate.netchemrxiv.org While QC results suggest a slight preference for the equatorial conformer, GED and temperature-dependent Raman spectroscopy experiments indicate a nearly equal or slightly higher population of the axial conformer at specific temperatures. chemrxiv.orgresearchgate.netchemrxiv.org These studies provide valuable insights into the subtle energetic balances that govern the conformational preferences in substituted silacyclohexanes, contributing to a deeper understanding of the stereochemistry of organosilicon compounds.
Conformer Ratio of 1-Methyl-1,3,5-Trisilacyclohexane
| Method | Axial:Equatorial Ratio | Temperature (K) |
|---|---|---|
| Quantum Chemical (QC) Calculations | (30-50) : (70-50)% | N/A |
| Gas Electron Diffraction (GED) | 54(10) : 46(10) | 280(5) |
| Temperature-Dependent Raman Spectroscopy | 58(4) : 42(4) | N/A |
Properties
CAS No. |
18148-11-3 |
|---|---|
Molecular Formula |
C2H6ClNaO4S |
Molecular Weight |
141.37 g/mol |
InChI |
InChI=1S/C4H9Si3/c1-7-3-5-2-6-4-7/h2-4H2,1H3 |
InChI Key |
CAEMGVUTXFOVOM-UHFFFAOYSA-N |
SMILES |
C[Si]1C[Si]C[Si]C1 |
Canonical SMILES |
C[Si]1C[Si]C[Si]C1 |
Synonyms |
1-Methyl-1,3,5-trisilacyclohexane |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 1,3,5 Trisilacyclohexane, 1 Methyl
Conformational Dynamics of the Six-Membered Ring System
The 1-methyl-1,3,5-trisilacyclohexane molecule primarily adopts a chair conformation, similar to cyclohexane (B81311), but with the substitution of three carbon atoms with silicon. The methyl group attached to one of the silicon atoms can occupy either an axial or an equatorial position, leading to a dynamic equilibrium between two distinct chair conformers. chemrxiv.org
Axial and Equatorial Conformer Equilibria and Relative Stabilities
The conformational landscape of 1-methyl-1,3,5-trisilacyclohexane is characterized by the presence of two primary chair conformers: one with the methyl group in the axial position (Ax) and another with it in the equatorial position (Eq). chemrxiv.orgresearchgate.net Quantum chemical (QC) calculations have been instrumental in probing the relative stabilities of these conformers.
Theoretical studies generally predict the equatorial conformer to be slightly more stable than its axial counterpart. chemrxiv.orgresearchgate.netchemrxiv.orgrais.is However, the precise energy difference and the resulting equilibrium distribution are highly sensitive to the computational method employed. For instance, calculations using the M06-2X and B3LYP-D3 density functional theory (DFT) methods, which account for dispersion interactions, predict a very small Gibbs free energy difference (ΔGº at 298 K) between the conformers, ranging from 0.00 to 0.15 kcal/mol. chemrxiv.org In contrast, calculations with the more common B3LYP functional suggest a larger energy gap of 0.49 to 0.51 kcal/mol in favor of the equatorial form. chemrxiv.org An intermediate value of 0.32 kcal/mol was found using the MP2 method. chemrxiv.org This discrepancy highlights the subtle balance of steric and electronic effects governing the conformational preference in this flexible ring system.
Temperature-Dependent Conformational Behavior and Conformational Ratios
Experimental investigations provide a direct measure of the conformer populations under specific conditions, offering a crucial test for theoretical predictions. For 1-methyl-1,3,5-trisilacyclohexane, both Gas Electron Diffraction (GED) and temperature-dependent Raman spectroscopy have been employed to determine the conformational ratios.
Interestingly, the experimental results diverge from the theoretical consensus that the equatorial conformer should be dominant. A GED experiment conducted at a temperature of 280 K (7°C) found that the axial conformer was slightly predominant, with a molar ratio of Ax:Eq = 54(10):46(10). researchgate.netchemrxiv.orgrais.is Similarly, a temperature-dependent Raman spectroscopy experiment also indicated a slight preference for the axial conformer, yielding a ratio of Ax:Eq = 58(4):42(4). researchgate.netchemrxiv.orgrais.is This preference for the axial position in the gas phase and liquid state is contrary to what is observed for the analogous 1-methyl-1-silacyclohexane, where the equatorial conformer is favored. researchgate.net
Ring Inversion Dynamics and Energy Barriers
The interconversion between the axial and equatorial chair conformers occurs through a process known as ring inversion. The energy barrier to this inversion is a key parameter that dictates the rate of interconversion. For 1-methyl-1,3,5-trisilacyclohexane, this barrier is notably low. skemman.is
Attempts to "freeze out" the individual conformers on the NMR timescale by lowering the temperature were unsuccessful, which is a direct indication of a low activation energy for ring inversion and the significant flexibility of the trisilacyclohexane ring. skemman.is While the precise energy barrier has not been reported experimentally, the potential energy surface (PES) for the ring inversion process has been modeled using quantum chemical calculations at the M06-2X/6-311G** level of theory. chemrxiv.org For comparison, the related but less flexible 1-methyl-1-silacyclohexane has a Gibbs free energy of activation for ring inversion (eq → ax) of 5.81 kcal/mol. hi.is The lower barrier in the trisila-analogue is attributed to the larger and more flexible nature of the 1,3,5-trisilacyclohexane (B3121665) ring compared to the silacyclohexane (B14727737) ring. researchgate.net
Experimental Techniques for Precise Structural Determination
A combination of experimental techniques is necessary to fully characterize the complex conformational behavior and structure of 1-methyl-1,3,5-trisilacyclohexane.
Gas Electron Diffraction (GED) for Gas-Phase Structure and Conformational Populations
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, providing precise measurements of bond lengths, angles, and conformational compositions. researchgate.netbohrium.com For 1-methyl-1,3,5-trisilacyclohexane, a combined gas-phase electron diffraction/mass spectrometry (GED/MS) experiment was performed. researchgate.netrais.is
The experiment, carried out at a temperature of 280(5) K, was crucial in establishing that the molecule exists as a mixture of axial and equatorial conformers in the gas phase. researchgate.netrais.is The analysis of the diffraction data yielded a conformer ratio of Ax:Eq = 54(10):46(10), providing key experimental evidence that the axial conformer is slightly favored at this temperature, a finding that challenges purely theoretical predictions. researchgate.netchemrxiv.orgrais.is
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis in solution. Dynamic NMR (DNMR) experiments at low temperatures can often be used to slow the interconversion between conformers to a rate where signals for each can be observed separately, allowing for direct quantification and the determination of energy barriers. skemman.is
However, in the case of 1-methyl-1,3,5-trisilacyclohexane, attempts to resolve the axial and equatorial conformers using low-temperature NMR were not successful. skemman.is This failure was attributed to the compound's low barrier to ring inversion and the inherent flexibility of the six-membered ring, meaning the interconversion remained too fast on the NMR timescale even at very low temperatures. skemman.is This contrasts with the successful use of low-temperature 13C NMR for the related 1-methyl-1-silacyclohexane, where the higher ring inversion barrier allowed for the distinct observation of conformers at 110 K. researchgate.net
Theoretical and Computational Approaches to Conformational Behavior and Energetics
Potential Energy Surface (PES) Profiling for Ring Inversion and Substituent Rotation
The conformational landscape of 1-methyl-1,3,5-trisilacyclohexane is characterized by a dynamic interplay of ring inversion and substituent rotation. The potential energy surface (PES) provides a theoretical framework for understanding the energetics of these conformational changes. Quantum chemical calculations, particularly using methods like M06-2X with a 6-311G** basis set, have been employed to map out the PES for the ring inversion process. chemrxiv.org
The molecule primarily exists in two chair conformations, distinguished by the axial (Ax) or equatorial (Eq) position of the methyl group. researchgate.net The transition between these two conformers proceeds through intermediate twist-boat structures. cyberleninka.ru Computational studies have elucidated the energy barriers associated with these transformations. For instance, the energy barrier for the g-twist-boat-Eq process in the related 1-methoxy-1,3,5-trisilacyclohexane has been calculated to be approximately 1.0 kcal/mol. cyberleninka.ru
Attempts to experimentally determine the low barrier for ring inversion in monosubstituted 1,3,5-trisilacyclohexanes using dynamic NMR spectroscopy have been challenging due to the high flexibility of the ring system. skemman.is However, a combination of gas electron diffraction (GED) and quantum chemical (QC) calculations has provided valuable insights into the relative populations of the axial and equatorial conformers. researchgate.net For 1-methyl-1,3,5-trisilacyclohexane at 280(5) K, the molar fractions were found to be 54(10)% for the axial conformer and 46(10)% for the equatorial conformer. researchgate.netrais.is A temperature-dependent Raman spectroscopy experiment yielded a similar ratio of 58(4)% axial to 42(4)% equatorial. researchgate.netrais.is
The relative energies of the conformers are influenced by the computational method and basis set used. researchgate.net While some methods predict the equatorial conformer to be slightly more stable, the M06-2X/6-311G** level of theory suggests an almost equal population of axial and equatorial conformers. chemrxiv.orgresearchgate.net The calculated Gibbs free energy differences (ΔGº298K) between the axial and equatorial conformers are generally small, falling within a narrow range. chemrxiv.org
| Computational Method | Basis Set | ΔE (kcal/mol) | ΔGº298K (kcal/mol) | Axial Conformer (%) | Equatorial Conformer (%) |
| M06-2X | 6-311G | - | 0.00 | 50 | 50 |
| B3LYP-D3 | 6-311G | - | 0.15 | - | - |
| B3LYP | 6-311G | - | 0.49 | - | - |
| B3LYP | cc-pVTZ | - | 0.51 | - | - |
| MP2 | 6-311G | - | 0.32 | - | - |
| GED Experiment | - | - | - | 54(10) | 46(10) |
| Raman Spectroscopy | - | - | - | 58(4) | 42(4) |
Data sourced from multiple quantum chemical calculations and experimental findings. chemrxiv.orgresearchgate.netrais.is
Simulation of Electronic and Steric Effects on Molecular Structure
The molecular structure of 1-methyl-1,3,5-trisilacyclohexane is significantly influenced by a combination of electronic and steric effects. The substitution of carbon atoms with silicon in the cyclohexane ring alters bond lengths, bond angles, and torsional angles, leading to a different conformational preference compared to its all-carbon analogue, methylcyclohexane (B89554). skemman.is
Steric Effects:
The primary steric consideration is the 1,3-diaxial interaction, which is the steric strain between an axial substituent and the axial hydrogen atoms on the same side of the ring. libretexts.org In methylcyclohexane, these interactions are significant enough to make the equatorial conformer more stable by approximately 1.7 kcal/mol. skemman.is However, in 1-methyl-1,3,5-trisilacyclohexane, the longer Si-C and Si-Si bonds, compared to C-C bonds, increase the distance between the axial methyl group and the other axial hydrogens, thereby reducing the steric strain of the 1,3-diaxial interactions. skemman.islibretexts.org This reduction in steric hindrance is a key factor in the observed higher population of the axial conformer compared to what would be expected based on cyclohexane chemistry. researchgate.netrais.is
The introduction of bulkier substituents, such as a phenyl group instead of a methyl group, can further alter the conformational equilibrium. rsc.orgd-nb.info In 1,3,5-triethynyl-1,3,5-triphenyl-1,3,5-trisilacyclohexane, the steric demand of the phenyl groups forces the smaller ethynyl (B1212043) groups into the axial positions. d-nb.info
Electronic Effects:
Electronic effects, including hyperconjugation, also play a role in determining the conformational preferences. In silacyclohexanes, stereoelectronic effects can sometimes favor axial conformations, a phenomenon that is less common in cyclohexanes. skemman.is The exact nature and magnitude of these electronic effects in 1-methyl-1,3,5-trisilacyclohexane are complex and are an area of ongoing computational investigation. skemman.isresearchgate.net
Density functional theory (DFT) calculations using functionals like M06-2X and B3LYP-D3, which account for dispersion interactions, have been shown to provide more accurate energetic predictions for these systems compared to older functionals like B3LYP. chemrxiv.orgskemman.is These computational methods allow for the detailed analysis of how the interplay between steric repulsion and electronic stabilization dictates the final molecular geometry. researchgate.net
| Compound | Conformer | Key Interaction | Energy Difference (kcal/mol) | Reference |
| Methylcyclohexane | Equatorial more stable | 1,3-diaxial H/CH₃ | ~1.7 | skemman.is |
| 1-Methyl-1,3,5-trisilacyclohexane | Axial/Equatorial mixture | Reduced 1,3-diaxial H/CH₃ | ~0.0 - 0.5 | chemrxiv.org |
| 1-Methoxy-1,3,5-trisilacyclohexane | g-Ax and g-Eq more stable | Gauche interactions | - | cyberleninka.ru |
This table provides a comparative overview of the dominant interactions and resulting energy differences in related cyclic systems.
Reactivity and Mechanistic Studies of 1,3,5 Trisilacyclohexane, 1 Methyl and Analogous Systems
Reactivity at Silicon-Carbon Bonds within the Ring System
The reactivity of silicon-carbon (Si-C) bonds within the 1,3,5-trisilacyclohexane (B3121665) ring system is a key area of investigation. The introduction of substituents, such as a methyl group at the 1-position, can significantly influence the steric and electronic properties of the ring. This, in turn, affects the reactivity of the Si-C bonds.
Research into the conformational behavior of methyl-substituted 1,3,5-trisilacyclohexane has been conducted using techniques like temperature-dependent Raman spectroscopy. skemman.is These studies indicate a preference for the equatorial conformer of the methyl group. skemman.is The flexibility of the ring and low activation energies for conformational changes are notable features of these systems. nih.gov
Ring-Opening Processes of Trisilacyclohexane Analogues
Ring-opening reactions of cyclic compounds are fundamental processes in polymer chemistry. For trisilacyclohexane analogues, these reactions can be initiated by various means, leading to the formation of valuable polysilacarbosilanes.
Strain-Assisted Ring-Opening Reactions
The introduction of strain into a ring system can facilitate its opening. In the context of trisilacyclohexane analogues, while the six-membered ring itself may not be highly strained, modifications can introduce strain. For example, the addition of a cyclopropane (B1198618) unit to a bicyclic system increases ring strain and can lead to different ring-opening pathways. beilstein-journals.org Computational studies on three-membered heterocycles have shown that the activation energy for ring-opening decreases as the atom in the C-Y bond (where Y is the heteroatom) moves down a group in the periodic table, which is attributed to a weaker C-Y bond and consequently less destabilizing strain energy. nih.gov Although not directly focused on 1,3,5-trisilacyclohexanes, these findings on strain-assisted ring-opening provide valuable insights into the factors that could influence the reactivity of strained analogues.
Electrophilic and Nucleophilic Substitution Reactions at Silicon Centers
The silicon atoms in the 1,3,5-trisilacyclohexane ring are susceptible to both electrophilic and nucleophilic attack. nih.govyoutube.comyoutube.com Nucleophilic substitution at silicon is a common reaction, often proceeding through a different mechanism than at a carbon center. nih.govlibretexts.org
A key difference is the potential for silicon to form stable hypervalent (penta- or hexacoordinate) intermediates. nih.gov This can lead to a reaction profile with a single potential energy well, in contrast to the double-well profile often seen for SN2 reactions at carbon. nih.gov The nature of the substituents on the silicon atom, the nucleophile, and the leaving group all play a crucial role in determining the reaction mechanism and outcome. nih.gov For example, the reaction of 1-bromo-1,3,5-trisilacyclohexane with the highly nucleophilic methyl lithium is vigorous. skemman.is Silylation of alcohols and amines using trisilacyclohexane derivatives is another example of nucleophilic substitution at silicon.
Lewis Acidic and Basic Properties of Trisilacyclohexane Backbones
The versatile and semi-flexible nature of the 1,3,5-trisilacyclohexane scaffold makes it an excellent platform for the design of complex molecules, including multidentate Lewis acids. nih.govd-nb.info
Design of Tridentate Lewis Acids with Trisilacyclohexane Scaffolds
The 1,3,5-trisilacyclohexane backbone has been successfully employed to create directed, tridentate Lewis acids. nih.govd-nb.info By functionalizing the silicon atoms with electron-withdrawing groups, it is possible to generate a chalice-like cavity with three Lewis acidic centers pointing in the same spatial direction. d-nb.info
A common synthetic strategy involves the hydrosilylation of an all-cis-1,3,5-triethynyl-1,3,5-trisubstituted-1,3,5-trisilacyclohexane precursor. d-nb.info The substituents on the silicon atoms of the ring (e.g., methyl vs. phenyl) can influence the orientation of the functional groups, allowing for the tuning of the cavity size from a larger cup-like shape to a smaller chalice-like one. d-nb.info The Lewis acidity of the resulting tridentate systems can be quantified using methods like the Gutmann-Beckett method. d-nb.info These tridentate Lewis acids have shown potential in host-guest chemistry, for example, in forming complexes with tridentate Lewis bases. nih.govnih.gov
Host-Guest Chemistry and Complexation Studies
The pre-organized and multidentate nature of functionalized 1,3,5-trisilacyclohexane derivatives makes them excellent candidates for host-guest chemistry, where the silacyclohexane (B14727737) framework acts as a scaffold for multiple Lewis acidic centers. These poly-Lewis acid (PLA) hosts can effectively bind and encapsulate Lewis basic guest molecules.
Research has demonstrated that tridentate Lewis acids derived from the 1,3,5-trisilacyclohexane skeleton can engage in complexation. For instance, a gallium-based Lewis acid, {CH2Si(Me)[C2Ga(Et)2]}3, synthesized from a 1-methyl-1,3,5-trisilacyclohexane precursor, was studied for its interaction with the tridentate Lewis base 1,3,5-trimethyl-1,3,5-triazacyclohexane. uni-bielefeld.dematerials-science.infonih.gov The formation of the resulting host-guest complexes and the equilibria involved in the reaction were successfully identified using Diffusion-Ordered NMR Spectroscopy (DOSY NMR). uni-bielefeld.dematerials-science.infonih.gov This technique allows for the differentiation of species in solution based on their diffusion coefficients, which correlate with their size and shape. uni-bielefeld.de
Furthermore, hexadentate PLAs built upon the 1,3,5-trisilacyclohexane backbone have shown suitability for complexing neutral guest molecules. d-nb.inforesearchgate.net Flexible PLAs functionalized with six 9-BBN (9-borabicyclo[3.3.1]nonane) groups or highly acidic silyl (B83357) triflate groups have been shown to form stable 1:6 adducts with monodentate guests like pyridine (B92270) and 1,2-dimethylimidazole (B154445) in NMR-scale experiments. d-nb.inforesearchgate.net
The following table summarizes key examples of host-guest systems based on the 1,3,5-trisilacyclohexane framework.
| Host (1,3,5-Trisilacyclohexane Derivative) | Guest (Lewis Base) | Key Findings / Analytical Technique | Reference |
|---|---|---|---|
| {CH2Si(Me)[C2Ga(Et)2]}3 | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | Formation of host-guest complexes in an equilibrium mixture was confirmed. Identified using DOSY NMR spectroscopy. | uni-bielefeld.dematerials-science.infonih.gov |
| Hexadentate PLA with six 9-BBN groups | Pyridine, 1,2-Dimethylimidazole | Capable of complexing neutral Lewis bases, forming 1:6 (host:guest) adducts. | d-nb.inforesearchgate.net |
| Hexadentate PLA with six TfOSiMe2-C2H4- groups | Pyridine, 1,2-Dimethylimidazole | Demonstrated suitability for complexing neutral guests, forming corresponding host-guest adducts. | d-nb.inforesearchgate.net |
Influence of Substituents on Lewis Acidity and Reactivity Profiles
A primary factor is the steric bulk of the substituent directly attached to the silicon atoms within the ring. A significant comparison can be drawn between methyl- and phenyl-substituted backbones. rsc.org In all-cis-1,3,5-triethynyl-1,3,5-trimethyl-1,3,5-trisilacyclohexane, the relatively small methyl groups allow the reactive ethynyl (B1212043) side chains to orient themselves in equatorial positions. rsc.orgd-nb.info In stark contrast, when the methyl groups are replaced with bulkier phenyl groups, as in all-cis-1,3,5-triethynyl-1,3,5-triphenyl-1,3,5-trisilacyclohexane, the ethynyl groups are forced into a directed, all-axial arrangement. rsc.orgnih.govrsc.org This substituent-driven change in geometry has a dramatic effect on the molecule's potential as a tridentate host, bringing the terminal carbons of the ethynyl groups much closer together (distances of ~3.7-4.6 Å in the phenyl derivative vs. ~7.6-7.8 Å in the methyl analogue). rsc.org This pre-organization makes the phenyl-substituted skeleton a superior backbone for constructing directed tridentate Lewis acids. rsc.org
Beyond controlling the geometry, substituents are used to directly tune Lewis acidity. The ethynyl groups on both methyl- and phenyl-substituted backbones serve as handles for functionalization into potent Lewis acids through methods like hydroboration with Piers' borane (B79455) (HB(C6F5)2) or metalation with gallium and indium organyls. uni-bielefeld.denih.govnih.gov Another strategy involves introducing functional groups that can be converted to enhance acidity. For example, flexible hexadentate PLAs were prepared with -SiCl2Me or -SiClMe2 groups, with the latter being converted with silver triflate to attach highly acidic silyl triflate (TfOSiMe2-) functions, thereby increasing the host's Lewis acidity. d-nb.inforesearchgate.net Even the choice of alkoxy groups (e.g., MeO, EtO, iPrO) during the synthesis of the backbone itself has been studied to influence the stereochemical outcome and increase the yield of the desired all-cis isomer. uni-bielefeld.denih.gov
The table below details the influence of various substituents on the properties of 1,3,5-trisilacyclohexane derivatives.
| Substituent at Ring Silicon | Effect on Backbone / Reactive Groups | Impact on Reactivity / Lewis Acidity | Reference |
|---|---|---|---|
| Methyl (-CH3) | Allows appended ethynyl groups to orient equatorially due to lower steric demand. | Results in large distances (~7.7 Å) between reactive termini, making it less pre-organized for tridentate complexation. | rsc.orgd-nb.info |
| Phenyl (-C6H5) | Bulkier nature forces appended ethynyl groups into a directed, all-axial orientation. | Pre-organizes the backbone for directed Lewis acidity with shorter distances (~4.1 Å) between functional groups. | rsc.orgnih.govrsc.org |
| -C2H4SiClMe2 → -C2H4SiMe2OTf | Post-synthesis modification of a less acidic group to a highly acidic silyl triflate (OTf) group. | Significantly enhances the Lewis acidity of the functional arms of the poly-Lewis acid. | d-nb.inforesearchgate.net |
| Alkoxy groups (-OMe, -OEt, -OiPr) | Used during backbone synthesis to influence the isomeric ratio of the resulting chlorinated intermediate. | Aimed at maximizing the abundance of the all-cis isomer, which is the desired precursor for directed tridentate Lewis acids. | uni-bielefeld.dematerials-science.infonih.gov |
Polymerization and Advanced Materials Research Involving 1,3,5 Trisilacyclohexane and Its Methylated Forms As Precursors
Ring-Opening Polymerization (ROP) as a Synthetic Pathway for Silicon-Containing Polymers
Ring-opening polymerization (ROP) is a key technique for converting cyclic monomers like 1,3,5-trisilacyclohexane (B3121665) and its methylated analogues into linear or cross-linked polymers. This method offers a pathway to a diverse range of silicon-containing polymers with tailored properties.
Recent advancements in polymer chemistry have highlighted the use of organocatalysts for the precise and controlled ROP of silicon-containing cyclic monomers. rsc.orgrsc.orgresearchgate.net Guanidine (B92328) bases, such as 1,3-trimethylene-2-n-propylguanidine (TMnPG), have been identified as effective catalysts for the ROP of cyclotrisiloxanes, a related class of silicon-containing rings. rsc.orgrsc.org These polymerizations can proceed in a controlled or living manner, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. rsc.orgrsc.org The mechanism is believed to involve the activation of an initiator, such as a silanol (B1196071), by the organocatalyst, which then initiates the ring-opening of the cyclic monomer. rsc.org This approach provides a high degree of control over the final polymer architecture. rsc.orgrsc.org For instance, the ROP of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane using a guanidine catalyst and a silanol initiator has been shown to produce well-defined poly[phenyl(p-tolyl)siloxane]s. rsc.org
Table 1: Organocatalysts and Initiators in ROP of Cyclic Siloxanes
| Catalyst | Initiator | Monomer | Resulting Polymer | Reference |
|---|---|---|---|---|
| 1,3-trimethylene-2-n-propylguanidine (TMnPG) | Silanols | Cyclotrisiloxanes | Asymmetric linear polysiloxanes | rsc.org |
| 1,3-trimethylene-2-ethylguanidine (TMEG) | Silanols | Cyclotrisiloxanes | Asymmetric linear polysiloxanes | rsc.org |
This table is based on data for related cyclosiloxane compounds, illustrating the principles of organocatalytic ROP.
1,3,5-Trisilacyclohexane and its derivatives are versatile precursors for both siloxane networks and polycarbosilanes. The synthesis of siloxane networks with enhanced mechanical properties has been demonstrated using 1,1,3-trimethyl-1,3,5-trisilacyclohexane (B90812) (TMSCH). These materials exhibit improved tensile strength and thermal stability compared to conventional polymers, making them suitable for applications like coatings and sealants.
Polycarbosilanes, which have a backbone of alternating silicon and carbon atoms, can be synthesized from 1,3,5-trisilacyclohexane through ROP. These polymers are important precursors for silicon carbide (SiC) ceramics. The polymerization of 1,3,5-trisilacyclohexane around a template of semifluorinated alkanes can structure the resulting polycarbosilane matrix, which can then be converted to porous SiC. grafiati.commdpi.com
Utilization in the Synthesis of Silicon-Based Advanced Materials
The polymers derived from 1,3,5-trisilacyclohexane and its methylated forms are instrumental in the development of advanced materials with tailored properties.
Polycarbosilanes derived from 1,3,5-trisilacyclohexane are used to create ceramic matrix composites (CMCs). These composites, particularly those reinforced with carbon fibers, benefit from the impregnation with liquid polycarbosilane, which upon pyrolysis, forms a SiC matrix. This process can be enhanced by modifying the polycarbosilane to improve its wetting properties with the reinforcement material.
The reactivity of 1,3,5-trisilacyclohexane allows for the synthesis of more complex structures, including polysilacycloalkanes and caged compounds. For example, hexavinyl-1,3,5-trisilacyclohexane can be synthesized and subsequently hydrosilylated to create dendritic structures. researchgate.net These dendrimers, with a 1,3,5-trisilacyclohexane core, can have a high density of reactive groups on their surface, making them useful for further functionalization or as building blocks for larger, more complex architectures. researchgate.netacs.org
Role in the Synthesis of Precursors for Silicon-Containing Ceramics (e.g., Polycarbosilanes)
1,3,5-Trisilacyclohexane (TSCH) is a significant single-source precursor for the production of stoichiometric silicon carbide (SiC) thin films via thermal chemical vapor deposition (TCVD). mdpi.comgelest.com This method allows for the growth of high-quality, defect-free SiC films at relatively low temperatures (650-850 °C). mdpi.comgelest.com The resulting films have a Si:C ratio of approximately 1:1 and are free of hydrogen, eliminating the need for high-temperature post-deposition annealing. mdpi.comgelest.com The decomposition of TSCH is proposed to proceed through the formation of reactive intermediates like "silene" (Si=C) or "silylene" (divalent silicon species), which then lead to the formation of the SiC matrix. mdpi.comgelest.com
A glycol-modified 1,3,5-trisilacyclohexane-carbosilane has also been used to produce silicon oxycarbide (SiOC) monoliths with a hierarchical porous structure. acs.org The process involves a polymerization-induced phase separation, followed by pyrolysis at high temperatures under an inert atmosphere. acs.org The resulting SiOC materials retain the porous structure of the initial organosilica gel and exhibit high surface areas. acs.org
Table 2: Properties of SiC Films from 1,3,5-Trisilacyclohexane Precursor
| Deposition Temperature (°C) | Si:C Ratio | Refractive Index | Key Feature | Reference |
|---|
Advanced Spectroscopic and Characterization Methodologies in Organosilicon Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of organosilicon compounds, providing unparalleled insight into molecular structure, dynamics, and interactions in solution. For molecules such as 1-methyl-1,3,5-trisilacyclohexane, a multi-faceted approach employing various NMR techniques is essential for a complete understanding of its chemical nature.
The structural elucidation of 1-methyl-1,3,5-trisilacyclohexane is readily achieved through the combined application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. Each of these nuclei provides a unique and complementary set of data that, when pieced together, confirms the connectivity and constitution of the molecule.
In a study utilizing a 400 MHz spectrometer with chloroform-d (B32938) (CDCl₃) as the solvent, the ¹H NMR spectrum of 1-methyl-1,3,5-trisilacyclohexane exhibits a series of multiplets for the methylene (B1212753) (CH₂) and silyl (B83357) (SiH) protons. researchgate.net The methyl (CH₃) protons attached to the silicon atom appear as a doublet at 0.23 ppm with a ³J(H-H) coupling constant of 3.56 Hz. researchgate.net The ring protons (CH₂ and SiH) show complex multiplets in the range of -0.18 to 0.06 ppm and 3.99 to 4.22 ppm, respectively. researchgate.net
The ¹³C{¹H} NMR spectrum provides further confirmation of the structure. The methyl carbon (CH₃) resonates at -10.48 ppm, while the methylene carbons (CH₂) of the ring appear at -6.22 and -1.53 ppm. researchgate.net
Of particular importance in organosilicon chemistry is ²⁹Si NMR spectroscopy. For 1-methyl-1,3,5-trisilacyclohexane, the ²⁹Si NMR spectrum in CDCl₃ shows two distinct signals. The silicon atom bearing the methyl group (SiHCH₃) is observed at -13.29 ppm, while the two equivalent secondary silicon atoms (SiH₂) appear at -35.61 ppm. researchgate.net This clear differentiation between the silicon environments is a powerful tool for structural verification.
¹H, ¹³C, and ²⁹Si NMR Spectroscopic Data for 1-methyl-1,3,5-trisilacyclohexane in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| ¹H | ||
| CH₃ | 0.23 | d, ³J(H-H) = 3.56 Hz |
| CH₂ | -0.18 to 0.06 | m |
| SiH₂ | 3.99 to 4.13 | m |
| SiH | 4.15 to 4.22 | m |
| ¹³C{¹H} | ||
| CH₃ | -10.48 | |
| CH₂ | -6.22, -1.53 | |
| ²⁹Si | ||
| SiHCH₃ | -13.29 | |
| SiH₂ | -35.61 |
Data sourced from Kuzmina et al. researchgate.net
The 1,3,5-trisilacyclohexane (B3121665) ring, similar to cyclohexane (B81311), is not planar and exists in various conformations, with the chair form being the most stable. For 1-methyl-1,3,5-trisilacyclohexane, the methyl group can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium. researchgate.netchemrxiv.org
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational changes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the equilibrium. However, in the case of 1-methyl-1,3,5-trisilacyclohexane, attempts to directly observe the individual axial and equatorial conformers by freezing out the ring inversion on the NMR timescale have been unsuccessful. skemman.is This is attributed to the low barrier to inversion and the high flexibility of the 1,3,5-trisilacyclohexane ring system. skemman.is Even at low temperatures, the rate of interconversion between the axial and equatorial chair forms is too rapid for the NMR spectrometer to resolve the distinct signals of each conformer. skemman.is
While DNMR is challenging for this specific molecule, studies on the related 1-methyl-1-silacyclohexane have successfully used low-temperature ¹³C NMR to determine the conformational equilibrium and the Gibbs free energies of activation for ring inversion. hi.is This highlights that the presence of more silicon atoms in the ring in 1,3,5-trisilacyclohexane significantly impacts its dynamic behavior.
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uknih.gov This method, often referred to as "NMR chromatography," can provide valuable information about the formation of aggregates or other supramolecular assemblies in solution. nih.gov
In the context of organosilicon chemistry, DOSY has been employed to study a variety of systems, including the characterization of reactive intermediates and the speciation of aqueous silicates. nih.govrsc.org While there are no specific reports on the application of DOSY to investigate supramolecular interactions of 1-methyl-1,3,5-trisilacyclohexane, the technique holds significant potential. For instance, it could be used to probe for weak intermolecular interactions, such as hydrogen bonding or van der Waals forces, that might lead to the formation of dimers or higher-order aggregates in solution. Such interactions are a key aspect of supramolecular chemistry. rsc.org
The development of multinuclear DOSY techniques, including with nuclei like ²⁹Si, further expands the potential applications in this area. nih.govrsc.org By comparing the diffusion coefficients of 1-methyl-1,3,5-trisilacyclohexane under different conditions (e.g., varying concentration or solvent), one could identify and characterize any supramolecular species that may form.
Vibrational Spectroscopy (IR and Raman) Techniques
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a complementary approach to NMR for the conformational analysis of cyclic molecules like 1-methyl-1,3,5-trisilacyclohexane. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific bands corresponding to particular bond stretches, bends, and other vibrations. For organosilicon compounds, characteristic IR bands include Si-C and Si-H stretches.
The presence of both axial and equatorial conformers would, in principle, give rise to distinct sets of vibrational bands. However, due to the rapid interconversion at room temperature and significant spectral overlap, resolving these in a standard IR spectrum is often difficult.
Raman spectroscopy, which measures the inelastic scattering of light, is particularly well-suited for studying conformational equilibria in solution. By analyzing the intensities of Raman bands corresponding to the different conformers at various temperatures, the enthalpy difference (ΔH°) between the conformers can be determined using the van't Hoff equation. skemman.is
For 1-methyl-1,3,5-trisilacyclohexane, a temperature-dependent Raman experiment was conducted to determine the relative populations of the axial and equatorial conformers. researchgate.netchemrxiv.org This study found a molar fraction ratio of 58(4):42(4) for the axial to equatorial conformers. researchgate.netchemrxiv.org This indicates a slight preference for the axial conformer, which is a notable finding as equatorial preference is common for methyl-substituted cyclohexanes. skemman.is This experimental result was in good agreement with gas electron diffraction (GED) data, which yielded a ratio of 54(10):46(10) at 280 K. researchgate.netchemrxiv.org
This approach has also been successfully applied to other silacyclohexanes, demonstrating its utility in quantifying conformational preferences in these flexible ring systems. acs.org The ability to obtain quantitative thermodynamic data on conformational distribution makes temperature-dependent Raman spectroscopy an invaluable tool in the detailed characterization of organosilicon compounds.
Gas Electron Diffraction (GED) for Precise Molecular Geometry Determination
The precise determination of the molecular geometry of 1-methyl-1,3,5-trisilacyclohexane in the gas phase has been achieved through Gas Electron Diffraction (GED), a powerful technique for elucidating the structures of molecules free from intermolecular interactions. researchgate.netresearchgate.net Research has shown that 1-methyl-1,3,5-trisilacyclohexane exists as a mixture of two primary conformers: one with the methyl group in an axial (Ax) position and another with it in an equatorial (Eq) position. researchgate.netchemrxiv.org Both of these conformers adopt a chair-shaped ring structure. researchgate.net
The conformational and structural properties of 1-methyl-1,3,5-trisilacyclohexane have been determined by GED in conjunction with quantum chemical (QC) calculations. researchgate.netchemrxiv.orgchemrxiv.orgrais.is While QC calculations predict the equatorial conformer to be slightly more stable, the experimental GED data reveals a nuanced picture of the conformational equilibrium. researchgate.netchemrxiv.org
A significant study conducted a GED experiment at a temperature of 280(5) K. researchgate.netrais.is The analysis of the diffraction patterns from this experiment determined the molar fractions of the two conformers. The results indicated a slight preference for the axial conformer in the gas phase under these conditions. researchgate.netrais.is
Table 1: Conformer Distribution of 1-methyl-1,3,5-trisilacyclohexane from GED Analysis
| Conformer | Molar Fraction (%) at 280(5) K |
|---|---|
| Axial (Ax) | 54(10) |
Data sourced from Kuzmina et al. researchgate.netrais.is
These GED findings are crucial for understanding the intrinsic structural preferences of the molecule, driven by the interplay of steric and electronic effects inherent to the trisilacyclohexane ring and the methyl substituent.
Mass Spectrometry (MS) in Molecular Identification and Mechanistic Studies
Mass spectrometry (MS) plays a vital role in the characterization of organosilicon compounds like 1-methyl-1,3,5-trisilacyclohexane. In the context of the structural studies of this specific molecule, MS was used in a combined fashion with Gas Electron Diffraction. researchgate.netchemrxiv.orgrais.is This integrated GED/MS experimental setup allows for the simultaneous acquisition of diffraction data and mass spectrometric analysis from the same vapor flow of the compound. researchgate.net
The primary application of mass spectrometry in these studies was the confirmation of the molecular identity and purity of the sample being analyzed by GED. researchgate.netchemrxiv.org By determining the mass-to-charge ratio of the molecular ion, MS verifies that the gas stream corresponds to 1-methyl-1,3,5-trisilacyclohexane, ensuring the integrity of the subsequent structural analysis. The mass spectrum recorded during these experiments provides essential data for confirming the compound's composition. chemrxiv.org
While the available research primarily highlights the use of MS for identification, the fragmentation patterns obtained from the mass spectrum can also offer insights into the molecule's stability and the relative strengths of its chemical bonds under electron ionization conditions. This information complements the geometric data obtained from GED.
Synergistic Application of Multiple Spectroscopic and Diffraction Techniques for Holistic Structural Elucidation
A comprehensive understanding of the structure and conformational behavior of 1-methyl-1,3,5-trisilacyclohexane is best achieved through the synergistic application of multiple analytical techniques. researchgate.netchemrxiv.org The combination of Gas Electron Diffraction (GED), Mass Spectrometry (MS), and quantum chemical (QC) calculations provides a powerful approach for a holistic structural elucidation. researchgate.netchemrxiv.orgrais.is
In the investigation of 1-methyl-1,3,5-trisilacyclohexane, these methods were used in a complementary fashion:
Gas Electron Diffraction (GED) provided the primary experimental data on the gas-phase molecular structure, including the geometry of the ring and the relative abundance of the axial and equatorial conformers. researchgate.netrais.is
Mass Spectrometry (MS) , integrated into the GED experiment, served to confirm the molecular weight and purity of the sample being analyzed, validating the diffraction data. researchgate.netchemrxiv.org
Quantum Chemical (QC) Calculations were employed to model the potential energy surface of the molecule, predict the structures and relative stabilities of possible conformers (axial and equatorial), and calculate vibrational amplitudes. researchgate.netchemrxiv.org These theoretical results are indispensable for the interpretation and refinement of the experimental GED data. researchgate.net
Furthermore, the study of 1-methyl-1,3,5-trisilacyclohexane also incorporated temperature-dependent Raman spectroscopy. researchgate.netrais.is This technique provided independent experimental data on the conformational equilibrium, which was found to be in good agreement with the GED results. The Raman experiment indicated an Ax:Eq ratio of 58(4):42(4), corroborating the findings from the diffraction analysis. researchgate.netrais.is This multi-technique approach ensures a robust and reliable characterization, where the results from each method support and validate the others, leading to a more complete and accurate picture of the molecule's structural and dynamic properties. skemman.is
Future Research Directions and Emerging Trends in 1,3,5 Trisilacyclohexane, 1 Methyl Chemistry
Development of Novel and Green Synthetic Methodologies
Current synthetic strategies for 1,3,5-trisilacyclohexane (B3121665) and its derivatives often involve multi-step processes, such as Grignard-type reactions for cyclization followed by functionalization. d-nb.info For instance, the synthesis of a hexachlorinated trisilacyclohexane backbone can be achieved through the cyclization of chloromethyl(trimethoxy)silane and subsequent deprotection with boron trichloride. d-nb.inforesearchgate.net Another approach involves the reaction of silane (B1218182) precursors with cyclic amines in an inert solvent. The introduction of methyl groups can be accomplished using Grignard reagents like methylmagnesium iodide on a brominated 1,3,5-trisilacyclohexane intermediate.
Future research will likely focus on developing more atom-economical and environmentally benign synthetic routes. This includes exploring catalytic methods that minimize waste and avoid harsh reagents. The development of one-pot syntheses, combining cyclization and functionalization steps, would represent a significant advancement in efficiency. rsc.org Furthermore, leveraging renewable starting materials, where possible, aligns with the growing emphasis on sustainable chemistry. rsc.org The hydrosilylation of carbon-carbon multiple bonds is a key atom-efficient method for functionalizing organosilicon compounds and is expected to be a continuing area of research for creating new derivatives. rsc.org
Exploration of Catalytic Applications of 1,3,5-Trisilacyclohexane Derivatives
While 1,3,5-trisilacyclohexane, 1-methyl- itself is not primarily studied for catalytic activity, its derivatives are emerging as versatile platforms for developing novel catalysts, particularly poly-Lewis acids (PLAs). By functionalizing the silicon atoms of the trisilacyclohexane ring with Lewis-acidic groups, researchers have created hexadentate PLAs capable of complexing neutral Lewis bases. researchgate.net
For example, derivatives bearing alkynyl groups can be functionalized through hydroboration or hydrosilylation to attach Lewis-acidic moieties like 9-BBN, SiCl₃, SiCl₂Me, or SiClMe₂ groups. researchgate.netresearchgate.net The Lewis acidity of these sites can be further enhanced, for instance, by converting silyl (B83357) chloride groups to highly acidic silyl triflate groups. researchgate.net These flexible, multi-site catalysts are promising for applications in host-guest chemistry and potentially in catalysis, where the cooperative action of multiple Lewis acid sites could enable unique reactivity. d-nb.inforesearchgate.net Future work will likely explore the catalytic efficacy of these PLA-functionalized trisilacyclohexanes in a range of organic transformations. Additionally, the core 1,3,5-trisilacyclohexane structure is a component in the synthesis of dendrimers, which have found applications in catalysis. rsc.org
Advanced Computational Modeling for Predicting Complex Reactivity and Properties
Computational chemistry has proven indispensable in understanding the conformational behavior of 1,3,5-trisilacyclohexane, 1-methyl-. Quantum chemical (QC) calculations, using methods such as Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) and Møller-Plesset perturbation theory (MP2), have been used to determine the relative stabilities of the axial and equatorial conformers of the molecule. researchgate.netrais.ischemrxiv.org These studies show that the equatorial conformer is generally predicted to be slightly more stable, though the energy difference is small, and some methods suggest nearly equal populations. researchgate.netrais.ischemrxiv.org These computational findings are often validated against experimental data from gas electron diffraction (GED) and temperature-dependent Raman spectroscopy. researchgate.netrais.is
Future computational efforts will likely move beyond static conformational analysis to predict complex reactivity and dynamic behavior. Advanced modeling could simulate reaction pathways, transition states, and the influence of solvents and catalysts on the reactivity of the 1,3,5-trisilacyclohexane ring. Molecular dynamics (MD) simulations could provide insights into the flexibility and interactions of functionalized derivatives, such as the PLA hosts, with guest molecules. uni-bielefeld.denih.gov These predictive models will be crucial for the rational design of new derivatives with tailored electronic and steric properties for specific applications.
| Computational Method | Basis Set | Predicted Conformer Ratio (Axial:Equatorial) | Reference |
| M06-2X | 6-311G** | (30-50) : (70-50)% | researchgate.netchemrxiv.org |
| GED (Experimental) | N/A | 54(10) : 46(10) at 280(5) K | rais.ischemrxiv.org |
| Raman (Experimental) | N/A | 58(4) : 42(4) | rais.ischemrxiv.org |
Design and Synthesis of Highly Functionalized Derivatives for Targeted Academic Investigations
Research has demonstrated the successful synthesis of various functionalized 1,3,5-trisilacyclohexane derivatives. Starting from a chlorinated precursor, functional groups such as ethynyl (B1212043), vinyl, and hydride have been introduced onto the silicon atoms of the ring. researchgate.netresearchgate.netnih.gov These functional groups serve as handles for further chemical transformations. For example, hexavinyl-1,3,5-trisilacyclohexane can be hydrosilylated with trichlorosilane (B8805176) to create the first generation of a dendrimer with 18 reactive Si-Cl functions on its surface. researchgate.net Similarly, triethynyl-trisilacyclohexane scaffolds have been used to synthesize trinuclear gold(I) complexes. researchgate.net
The future in this area lies in the rational design and synthesis of highly complex and precisely structured derivatives for specific academic inquiries. This includes creating molecules with mixed functionalities to study intramolecular interactions and cooperative effects. The synthesis of kinetically stabilized derivatives, such as 1,3,5-trichloro-1,3,5-tris(2,6-di(isopropyl)phenyl)-1,3,5-trisilacyclohexane, is being explored as a potential route to novel aromatic systems like 1,3,5-trisilabenzene. skemman.is These targeted syntheses will push the boundaries of fundamental organosilicon chemistry and materials science.
| Derivative Type | Synthetic Application | Reference |
| Hexadentate Poly-Lewis Acids | Host-Guest Chemistry | d-nb.inforesearchgate.net |
| Hexavinyl-1,3,5-trisilacyclohexane | Dendrimer Synthesis | researchgate.net |
| Triethynyl-trisilacyclohexane | Synthesis of Gold(I) Complexes | researchgate.net |
| Kinetically Stabilized Derivatives | Precursors to Novel Aromatic Systems | skemman.is |
Investigation of Unexplored Reactivity Pathways and Supramolecular Assemblies
The reactivity of the 1,3,5-trisilacyclohexane skeleton offers fertile ground for exploration. While reactions like hydrosilylation and Grignard additions are established, other reactivity pathways remain less understood. The parent compound, 1,3,5-trisilacyclohexane, is a known precursor for producing silicon carbide (SiC) via polymerization and subsequent pyrolysis, a process that involves dehydrogenative coupling. researchgate.netgelest.comresearchgate.net Understanding the mechanisms of such polymerizations and thermal decompositions could lead to more controlled methods for synthesizing advanced ceramic materials.
The ability of functionalized 1,3,5-trisilacyclohexanes to act as building blocks for supramolecular structures is a particularly exciting trend. nso-journal.org As demonstrated with poly-Lewis acid derivatives, the trisilacyclohexane core can be used to create host molecules that bind specific guests through non-covalent interactions. researchgate.netuni-bielefeld.denih.gov Future research could expand this concept to construct more complex, self-assembled systems, such as cages, polymers, and networks. Investigating the host-guest chemistry of these assemblies, for example using DOSY NMR spectroscopy to identify the complexes formed in solution, will be a key area of study. uni-bielefeld.denih.gov
Expansion into Biosilification Research and Silicon Transport Modeling (if relevant to the specific compound's future academic trajectory)
Currently, there is no direct research linking 1,3,5-trisilacyclohexane, 1-methyl- specifically to biosilification or silicon transport modeling. Research in biosilification, the process by which organisms produce silica, and silicon transport typically focuses on water-soluble silicates and organosilane precursors that can operate in aqueous environments. The hydrophobic nature and hydrolytic sensitivity of many silacyclohexanes may limit their direct applicability in biological systems. gelest.com
However, the broader field of organosilicon chemistry is intersecting with biology and medicine. Should future research develop water-soluble or biocompatible derivatives of the 1,3,5-trisilacyclohexane core, it is conceivable they could serve as model compounds. For instance, functionalized derivatives could be designed to interact with biological membranes or proteins involved in silicon transport, offering insights into these fundamental processes. This remains a speculative but potentially rewarding long-term research direction, contingent on significant advances in the aqueous chemistry of these compounds.
Q & A
Q. What experimental methods optimize the synthesis of 1-methyl-1,3,5-trisilacyclohexane?
The synthesis can be improved via two primary routes:
- Reduction of hexamethoxy derivatives : Reacting 1,1,3,3,5,5-hexamethoxytrisilacyclohexane with LiAlH₄ in diethyl ether, followed by vacuum distillation to isolate the product at –45°C to –50°C. This method doubles yields compared to earlier protocols .
- Desulfurization : Using Bu₃SnH and AIBN under thermal conditions (120°C) to reduce sulfur-containing precursors. This achieves 64% yield, with purity confirmed by H/C/Si NMR and IR spectroscopy .
Q. Which characterization techniques are critical for confirming the structure and purity of 1-methyl-1,3,5-trisilacyclohexane?
- X-ray crystallography : Resolves the chair conformation in the solid state (orthorhombic space group Pmn2₁) and confirms bond lengths/angles .
- NMR spectroscopy : Si NMR identifies Si environments (δ ~0.3 ppm), while H NMR detects methyl groups (δ -0.31 ppm) .
- Vibrational spectroscopy : FT-IR and Raman spectra validate Si–C and Si–Si stretching modes, with comparisons to gas-phase electron diffraction (GED) data for conformational consistency .
Advanced Research Questions
Q. How does the chair conformation of 1-methyl-1,3,5-trisilacyclohexane compare across phases, and what computational models explain these trends?
- Solid vs. gaseous phases : X-ray and GED studies confirm a chair conformation in both phases, with slight elongation of Si–Si bonds in the gas phase due to reduced steric constraints .
- DFT calculations : Predict lower ΔE values (energy differences between chair and twist conformers) for 1,3,5-trisilacyclohexanes compared to disilacyclohexanes. Silicon substitution at the 1-position stabilizes the chair form, while 3/5-position substitutions introduce minor distortions .
Q. How do ΔE values from theoretical studies resolve contradictions in conformational stability among silacyclohexanes?
- Trend analysis : ΔE values for 1,3,5-trisilacyclohexane are intermediate between 1-silacyclohexane (higher ΔE) and 3,5-disilacyclohexane (lower ΔE). This reflects the competing effects of silicon’s electronegativity and bond flexibility .
- Comparative plots : Correlations between ΔE values of trisilacyclohexanes and their disila analogs (e.g., 3,5-disila vs. 1,3,5-trisila) highlight systematic trends in substituent positioning .
Q. How can researchers address discrepancies in IR/Raman spectral assignments for methyl-substituted trisilacyclohexanes?
Q. What role does 1-methyl-1,3,5-trisilacyclohexane play in host-guest or coordination chemistry?
- Lewis acid frameworks : The trisilacyclohexane backbone acts as a tridentate ligand in host-guest systems, binding anions via Si–X interactions (X = F, O). Derivatives with electron-withdrawing groups (e.g., CF₃) enhance affinity for small molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
